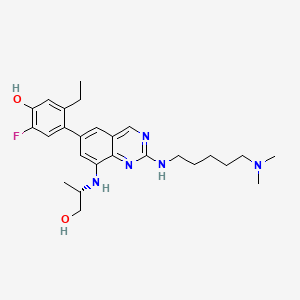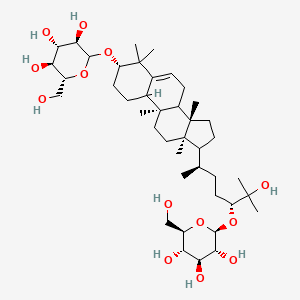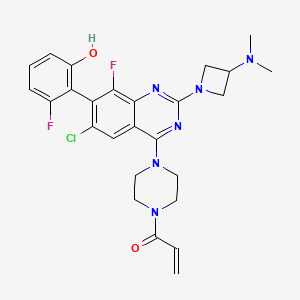![molecular formula C25H40O4 B12427025 [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 3-methylbut-2-enoate is a complex organic molecule characterized by its tetracyclic structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 3-methylbut-2-enoate involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Tetracyclic Core: This step involves the cyclization of a precursor molecule to form the tetracyclic core structure. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.
Functional Group Addition: Once the core structure is formed, various functional groups are introduced through a series of reactions, such as hydroxylation and methylation. These reactions may involve reagents like hydrogen peroxide for hydroxylation and methyl iodide for methylation.
Esterification: The final step involves the esterification of the tetracyclic compound with 3-methylbut-2-enoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 3-methylbut-2-enoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups. Reagents like sodium hydroxide or ammonia can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH₃)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Alkanes
Substitution: Various substituted esters and amides
科学的研究の応用
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 3-methylbut-2-enoate: has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: It serves as a probe molecule to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation. This modulation can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
類似化合物との比較
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 3-methylbut-2-enoate: can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Kaurenoic Acid: A tetracyclic diterpenoid with similar structural features but different functional groups.
Labdane Diterpenoids: Compounds with a similar tetracyclic core but varying side chains and functional groups.
Gibberellins: Plant hormones with a tetracyclic structure, involved in growth regulation.
-
Uniqueness: : The unique combination of functional groups and the specific arrangement of the tetracyclic core in [(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecan-14-yl]methyl 3-methylbut-2-enoate confer distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C25H40O4 |
|---|---|
分子量 |
404.6 g/mol |
IUPAC名 |
[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H40O4/c1-16(2)11-21(27)29-15-25(28)14-24-13-17(25)7-8-18(24)23(5)10-6-9-22(3,4)19(23)12-20(24)26/h11,17-20,26,28H,6-10,12-15H2,1-5H3/t17?,18?,19?,20?,23-,24+,25-/m0/s1 |
InChIキー |
HGXSLFHBGBEREA-FYHJWFTBSA-N |
異性体SMILES |
CC(=CC(=O)OC[C@]1(C[C@]23CC1CCC2[C@@]4(CCCC(C4CC3O)(C)C)C)O)C |
正規SMILES |
CC(=CC(=O)OCC1(CC23CC1CCC2C4(CCCC(C4CC3O)(C)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)
![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)




![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)


![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)

